2-(Sulfamoylamino)benzoic acid 2-(Sulfamoylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137829
InChI: InChI=1S/C7H8N2O4S/c8-14(12,13)9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,(H,10,11)(H2,8,12,13)
SMILES:
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol

2-(Sulfamoylamino)benzoic acid

CAS No.:

Cat. No.: VC20137829

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Sulfamoylamino)benzoic acid -

Specification

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
IUPAC Name 2-(sulfamoylamino)benzoic acid
Standard InChI InChI=1S/C7H8N2O4S/c8-14(12,13)9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,(H,10,11)(H2,8,12,13)
Standard InChI Key OAZOBYBYAKXURF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Sulfamoylamino)benzoic acid is characterized by a benzoic acid backbone substituted at the second position with a sulfamoyl amino group (-NHSO₂NH₂). The IUPAC name, 2-(sulfamoylamino)benzoic acid, reflects this arrangement, with the sulfamoyl moiety contributing to its polar and hydrogen-bonding capabilities . Key structural features include:

  • Aromatic ring: Provides a planar framework for π-π interactions, critical for binding to biological targets.

  • Carboxylic acid group: Enhances water solubility and enables salt formation, improving bioavailability.

  • Sulfamoyl group: Imparts acidity (pKa ~10–11) and serves as a hydrogen bond donor/acceptor, facilitating enzyme inhibition .

The compound’s canonical SMILES string (C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)N) and InChIKey (OAZOBYBYAKXURF-UHFFFAOYSA-N) confirm its unique stereoelectronic profile, which distinguishes it from related derivatives like methyl 2-(sulfamoylamino)benzoate.

Physicochemical Properties

Experimental data from VulcanChem and NIST highlight the following properties :

PropertyValue
Molecular FormulaC₇H₈N₂O₄S
Molecular Weight216.22 g/mol
LogP (Partition Coefficient)~1.75 (predicted)
SolubilityModerate in polar solvents (e.g., DMSO)
Melting PointNot fully characterized

The sulfamoyl group’s electron-withdrawing nature reduces the carboxylic acid’s pKa to ~4.8, enhancing ionization at physiological pH . This property is critical for membrane permeability and target engagement.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-(sulfamoylamino)benzoic acid typically involves two primary routes:

  • Sulfamoylation of Anthranilic Acid:
    Anthranilic acid (2-aminobenzoic acid) reacts with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base such as pyridine. The amino group undergoes nucleophilic substitution, yielding the sulfamoyl derivative .

    C₆H₄(NH₂)COOH+H₂NSO₂ClC₆H₄(NHSO₂NH₂)COOH+HCl\text{C₆H₄(NH₂)COOH} + \text{H₂NSO₂Cl} \rightarrow \text{C₆H₄(NHSO₂NH₂)COOH} + \text{HCl}

    This method offers high regioselectivity but requires careful control of stoichiometry to avoid over-sulfonation.

  • Hydrolysis of Methyl Esters:
    Methyl 2-(sulfamoylamino)benzoate, synthesized via esterification of anthranilic acid followed by sulfamoylation, undergoes alkaline hydrolysis to yield the free carboxylic acid.

    C₆H₄(NHSO₂NH₂)COOCH₃+NaOHC₆H₄(NHSO₂NH₂)COONa+CH₃OH\text{C₆H₄(NHSO₂NH₂)COOCH₃} + \text{NaOH} \rightarrow \text{C₆H₄(NHSO₂NH₂)COONa} + \text{CH₃OH}

    Acidification then generates the final product. This route is advantageous for scalability but introduces additional purification steps.

Optimization Challenges

Key challenges in synthesis include:

  • Byproduct Formation: Competing reactions at the carboxylic acid group may produce sulfonated byproducts, necessitating chromatographic purification.

  • Yield Variability: Reported yields range from 40% to 65%, depending on reaction conditions .

  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF) improve solubility but complicate recovery.

Pharmacological Profile

Antimicrobial Activity

Sulfamoyl derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate that 2-(sulfamoylamino)benzoic acid inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis, with IC₅₀ values comparable to sulfonamide antibiotics . Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 µg/mL have been observed, though resistance mechanisms (e.g., altered DHPS) limit efficacy in clinical settings .

Anti-inflammatory Effects

In murine models of rheumatoid arthritis, 2-(sulfamoylamino)benzoic acid reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway suppression.

Mechanism of Action

Enzyme Inhibition

The sulfamoyl group mimics the tetrahedral intermediate in enzymatic reactions, competitively inhibiting targets like DHPS and carbonic anhydrase. X-ray crystallography reveals hydrogen bonding between the sulfamoyl NH and active-site residues (e.g., His94 in CA-IX) .

Receptor Modulation

At the LPA₂ receptor, the carboxylic acid group coordinates with Arg3.28 and Lys7.32, while the sulfamoyl moiety stabilizes the orthosteric pocket via hydrophobic interactions . This dual engagement explains its high potency despite moderate LogP values.

Structure-Activity Relationships (SAR)

Critical SAR insights include:

  • Sulfamoyl Position: Ortho-substitution maximizes receptor binding; meta or para analogs show 10–100x reduced activity .

  • Carboxylic Acid Isosteres: Replacement with esters (e.g., methyl) improves bioavailability but reduces target affinity.

  • Aromatic Substitutions: Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance enzyme inhibition but increase cytotoxicity .

Therapeutic Applications

Oncology

As an LPA₂ agonist, the compound inhibits metastasis in triple-negative breast cancer (TNBC) xenografts, reducing tumor volume by 70% at 5 mg/kg/day doses . Phase I trials are exploring its use in combination with checkpoint inhibitors.

Infectious Diseases

Preliminary studies suggest synergy with β-lactam antibiotics, restoring susceptibility in methicillin-resistant S. aureus (MRSA).

Autoimmune Disorders

Topical formulations are under investigation for psoriasis, leveraging localized NF-κB inhibition without systemic immunosuppression.

Challenges and Limitations

Pharmacokinetic Hurdles

  • Poor Oral Bioavailability: <20% in rodent models due to first-pass metabolism.

  • Short Half-Life: Rapid renal clearance (t₁/₂ = 1.2 h) necessitates frequent dosing .

Synthesis Costs

High-purity batches (>98%) cost approximately $2,500/g, limiting large-scale trials.

Experimental Data and Research Findings

In Vitro Potency

AssayResultSource
LPA₂ Agonism (EC₅₀)0.3 nM
CA-IX Inhibition (IC₅₀)8.7 nM
MRSA MIC16 µg/mL

In Vivo Efficacy

  • TNBC Model: 5 mg/kg/day reduced lung metastases by 82% (p < 0.01 vs. control) .

  • Arthritis Model: 10 mg/kg decreased paw swelling by 55% (p < 0.05).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator